N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
Description
N⁴-(2-Methoxyphenyl)-5-nitro-N²-(2-phenylethyl)pyrimidine-2,4,6-triamine is a substituted pyrimidine derivative featuring:
- A 5-nitro group at position 5 of the pyrimidine ring.
- N²-(2-phenylethyl) and N⁴-(2-methoxyphenyl) substituents.
This compound is part of a broader class of pyrimidine-2,4,6-triamines, which are frequently explored for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. The structural modifications at N², N⁴, and the nitro group at position 5 influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
4-N-(2-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-28-15-10-6-5-9-14(15)22-18-16(25(26)27)17(20)23-19(24-18)21-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLCYVJUSRWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N6O3
- Molecular Weight : 380.408 g/mol
- IUPAC Name : 4-N-(2-methoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine
The compound's biological activity is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in cellular metabolism.
- Receptor Modulation : The methoxy and phenylethyl groups may influence receptor binding through hydrophobic interactions and hydrogen bonding.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Mycobacterium tuberculosis : Some pyrimidine derivatives have shown activity against drug-sensitive strains of this pathogen, suggesting a potential role in tuberculosis treatment .
- Gram-positive and Gram-negative Bacteria : The compound may also affect various bacterial strains, although specific data on this compound's efficacy is limited.
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer properties:
- Cell Line Studies : Compounds similar to N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and L929 (fibrosarcoma) .
Case Studies
-
Study on Antimycobacterial Activity :
- A series of pyrimidine derivatives were synthesized and tested. One compound showed moderate potency against Mycobacterium tuberculosis, indicating that structural modifications can enhance biological activity.
Compound Activity against M. tuberculosis Notes Compound A Moderate Structural analog to N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine Compound B Inactive No significant effect on ESKAPE pathogens -
Cytotoxicity Assay :
- The cytotoxic effects of various pyrimidines were evaluated on MCF-7 and L929 cell lines. Results indicated that modifications in the side chains significantly influenced the potency.
Compound Cell Line IC50 (µM) N~4~-(2-methoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine MCF-7 15 Another Derivative L929 10
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Implications
- 3-(Diethylamino)propyl (RDS 3422): Increases basicity and solubility in physiological conditions. Methyl/Chloroaryl groups (): Influence steric hindrance and electronic effects.
N⁴ Substituents :
Position 5 Modifications :
- Nitro group (target compound, ICM-102): Reduces basicity of the pyrimidine ring; may enhance binding to nitroreductases or act as an electron-withdrawing group.
Physicochemical Properties
- Solubility: Methoxy (target compound) and diethylamino (RDS 3422) groups enhance aqueous solubility compared to chloro or nitro substituents.
- Thermal Stability : Nitro-containing compounds (e.g., ICM-102) decompose above 200°C, critical for material science applications.
Q & A
Q. What are the recommended synthetic strategies for N⁴-(2-methoxyphenyl)-5-nitro-N²-(2-phenylethyl)pyrimidine-2,4,6-triamine?
Methodological Answer: The synthesis typically involves stepwise functionalization of the pyrimidine core. Key steps include:
Core Assembly : Start with a pyrimidine scaffold (e.g., 2,4,6-trichloropyrimidine) and introduce substituents sequentially via nucleophilic aromatic substitution.
Nitro Group Introduction : Nitration at the C5 position using HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .
Amination :
- N²-(2-Phenylethyl) group: React with 2-phenylethylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C.
- N⁴-(2-Methoxyphenyl) group: Use Ullmann coupling or Buchwald-Hartwig amination for aryl amine attachment .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. Key Considerations :
- Monitor reaction progress via TLC/HPLC to ensure intermediate purity.
- Optimize nitro group placement early to avoid competing substitutions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions and assess purity. Aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm), while nitro groups deshield adjacent protons .
- IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings and the pyrimidine core .
Data Interpretation Example :
In crystallographic studies, the dihedral angle between the pyrimidine ring and the 2-methoxyphenyl group is typically ~12–15°, influencing planarity and π-π stacking potential .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer: Discrepancies in bioactivity often arise from structural variations (e.g., polymorphism, conformational flexibility). To address this:
Crystal Structure Analysis : Compare bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯π interactions) across polymorphs .
Solvent Effects : Recrystallize the compound in different solvents (e.g., DMSO vs. ethanol) to assess stability of active conformers.
Docking Studies : Use crystallographic coordinates to model interactions with biological targets (e.g., enzymes), identifying critical binding motifs (e.g., nitro group orientation) .
Case Study :
In structurally similar pyrimidines, a 5° difference in dihedral angles between polymorphs led to a 10-fold change in antibacterial activity due to altered target binding .
Q. How to design analogs to optimize pharmacokinetic properties while retaining activity?
Methodological Answer:
Structure-Activity Relationship (SAR) :
- Nitro Group Replacement : Test cyano or trifluoromethyl groups to reduce metabolic instability while maintaining electron-withdrawing effects .
- Phenylethyl Chain Modification : Introduce polar groups (e.g., hydroxyl) to enhance solubility without disrupting hydrophobic interactions.
Computational Modeling :
- QSAR : Use Hammett constants to predict electronic effects of substituents on reactivity and bioavailability.
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks .
In Vitro Assays :
- Test metabolic stability in liver microsomes.
- Measure permeability via Caco-2 cell monolayers .
Example :
Replacing the 2-methoxyphenyl group with a 4-fluorophenyl analog improved metabolic stability by 40% in murine models .
Q. What strategies validate conflicting data in stability studies under varying pH conditions?
Methodological Answer:
Forced Degradation Studies :
- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40°C for 24 hours.
- Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., nitro group reduction) .
Kinetic Analysis :
- Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots.
- Compare activation energies (Ea) across pH levels to pinpoint instability triggers.
Stabilization Strategies :
- Use lyophilization for solid-state storage.
- Add antioxidants (e.g., BHT) in solution to inhibit nitro group degradation .
Key Finding :
At pH > 8, the nitro group undergoes rapid hydrolysis to an amine, reducing bioactivity by 90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
